N-(4-CHLOROPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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Overview
Description
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a chlorophenyl group and a tetrahydrofuranyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-chloroaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound may be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thioureas.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may exert its effects through binding to active sites or allosteric sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with a phenyl group.
N-(4-chlorophenyl)thiourea: Similar to the target compound but lacks the tetrahydrofuranyl group.
N-(tetrahydro-2-furanylmethyl)thiourea: Similar but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both the chlorophenyl and tetrahydrofuranyl groups. These structural features may impart distinct chemical reactivity and biological activity compared to other thioureas.
Properties
Molecular Formula |
C12H15ClN2OS |
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Molecular Weight |
270.78g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17) |
InChI Key |
KBCIQWVWQUKGQV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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